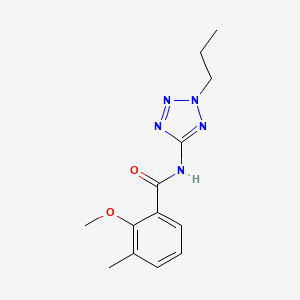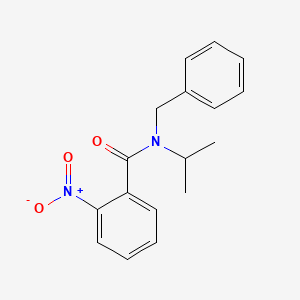
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound seems to be a derivative of N-(3,5-dimethoxyphenyl)acetamide , which is a chemical compound with the linear formula C10H13NO3 . It’s part of a family of molecules that have shown a range of potent biological properties .
Synthesis Analysis
While the specific synthesis process for “N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide” is not available, similar compounds such as N-(3,5-dimethoxyphenyl)acridin-9-amine have been synthesized through processes like the Ullmann condensation of 2-chlorobenzoic acid and 3,5-dimethoxyaniline .Scientific Research Applications
Anticancer Activity
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide: has been studied for its potential as an anticancer agent. A derivative of this compound, N-(3,5-dimethoxyphenyl)acridin-9-amine (G4) , was synthesized and evaluated for its cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HT29 (colon cancer), and HL60 (leukemia) . The compound exhibited significant antiproliferative activity, particularly against the HL60 cancer cell line, without showing signs of acute toxicity in animal models .
Fibroblast Growth Factor Receptor (FGFR) Inhibition
The compound’s derivatives have been explored as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays a crucial role in cancer development. Specifically, a related compound, 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4-methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide , demonstrated strong inhibitory activity against FGFR1 with an IC50 value of about 30.2 nM . This suggests potential applications in targeted cancer therapies.
Synthesis of Heterocycles
The structural motif of N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide is useful in the synthesis of heterocyclic compounds. These heterocycles are important in pharmaceutical chemistry due to their diverse biological activities. The compound has been used in the Ullmann condensation reaction to synthesize acridine derivatives, which are known for their anticancer properties .
Template-Directed Synthesis
This compound has been utilized in the template-directed synthesis of complex organic structures such as [n]rotaxanes. These are mechanically interlocked molecules with potential applications in molecular machines and nanotechnology .
Preparation of Trisammonium Salts
In the field of organic synthesis, N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide has been used to prepare trisammonium tris(hexafluoro phosphate) salts. These salts are relevant in various chemical reactions and can serve as intermediates for further synthetic applications .
Drug Design and Discovery
The compound’s framework is valuable in the design and discovery of new drugs. Its derivatives have been incorporated into molecules that target specific receptors or enzymes, contributing to the development of novel therapeutic agents .
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to target thymidylate synthase , a crucial enzyme in the DNA synthesis pathway. This enzyme is often targeted by anticancer drugs to inhibit cell proliferation.
Pharmacokinetics
Similar compounds have shown variable bioavailability, with some demonstrating greater bioavailability and total plasma levels of both the parent compound and metabolites than others .
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO5/c1-19-12-6-11(7-13(8-12)20-2)17-16(18)10-3-4-14-15(5-10)22-9-21-14/h3-8H,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSXGHBDLHTQRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-dimethoxyphenyl)-1,3-benzodioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-methyl-4-nitro-3-[(phenylsulfonyl)methyl]pyridine](/img/structure/B5705342.png)
![1'-benzyl-7'-chlorospiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5705347.png)
![1-methyl-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1H-indole-3-carbohydrazide](/img/structure/B5705361.png)


![2-[4-(5-chloro-2-methylphenyl)-1-piperazinyl]-N-(2-chloro-3-pyridinyl)acetamide](/img/structure/B5705378.png)
![N-(3-{N-[(2,4-dichlorophenoxy)acetyl]ethanehydrazonoyl}phenyl)-2-fluorobenzamide](/img/structure/B5705384.png)

![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B5705389.png)
![ethyl 5-{[(2-benzoylhydrazino)carbonyl]amino}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5705394.png)
